![molecular formula C22H20Cl2N2O3 B2484809 7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-20-7](/img/structure/B2484809.png)
7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This molecule is part of a broader class of compounds that have been synthesized to explore their chemical and physical properties. The interest in such compounds lies in their diverse potential applications, including but not limited to, their photophysical properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which, upon dehydration, convert into the target chromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
Crystal structure analyses have provided insights into the spatial arrangement and conformations of these compounds. For example, the study of closely related compounds has revealed that their crystal structures can vary significantly depending on the substituents and the conditions under which they are crystallized (Shi et al., 2007).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including facile conversion in the presence of specific reagents. An example includes the transformation of difluoronaphtho[2,3-c]thiophene-4,9-dione into a pyrrole-dione derivative upon treatment with dimethylaminoethylamine, showcasing the reactive versatility of the core structure (Petry & K., 1989).
Physical Properties Analysis
Physical properties, such as crystallinity, molecular conformation, and solubility, are significantly influenced by the molecular structure. The analysis of similar compounds through X-ray crystallography provides detailed information about their geometric parameters, confirming the planarity or non-planarity of the core rings and the overall molecular conformation (Fujii et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the presence of a dimethylaminoethyl group can impact the compound's nucleophilic and electrophilic properties, affecting its reactivity towards various reagents and conditions (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
Synthesis and Reactivity
- Research has explored the synthesis routes and chemical reactivity of compounds with structural elements similar to the described chemical. For instance, studies on pyrrolopyrrole derivatives and their synthesis through reactions with amines and aldehydes suggest potential for creating a wide array of derivatives with varying properties for further investigation (Vydzhak & Panchishyn, 2010).
Optical and Electronic Properties
- Compounds containing pyrrolopyrrole units or related structures have been studied for their optical and electronic properties. These include investigations into photoluminescent conjugated polymers incorporating pyrrolopyrrole units for potential electronic applications, indicating the relevance of such compounds in materials science and engineering (Beyerlein & Tieke, 2000).
Biological Activity
- Derivatives similar to the query compound have been synthesized and tested for biological activities, such as cytotoxic effects against cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Deady et al., 2003).
Propriétés
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-10-17-15(11-16(12)24)20(27)18-19(13-4-6-14(23)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSACPCGHDIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
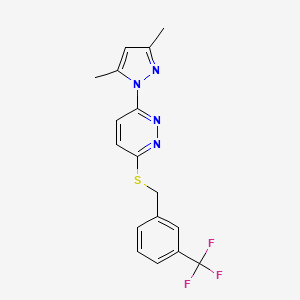

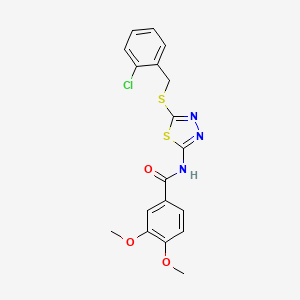
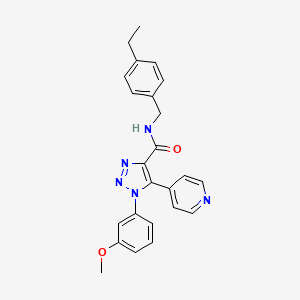
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
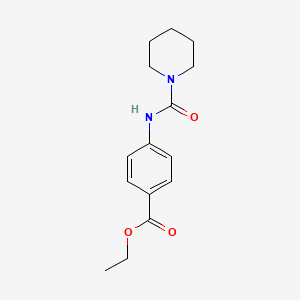
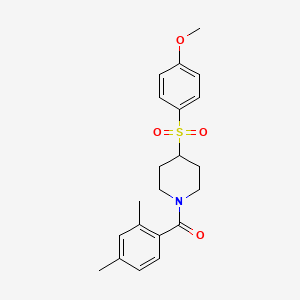

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
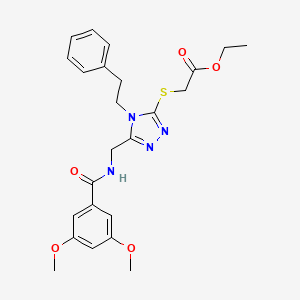
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
